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Abstract
Carlinoside, a flavone C-glycoside characterized by a luteolin aglycone with glucose and

arabinose sugar moieties, has emerged as a molecule of significant interest in the field of

phytochemistry and pharmacology. This technical guide provides a comprehensive overview of

the discovery, history, and biochemical properties of Carlinoside. It details the methodologies

for its isolation and characterization, presents its known biological activities with available

quantitative data, and elucidates its potential mechanisms of action, particularly focusing on its

anti-inflammatory and antioxidant properties. This document is intended to serve as a

foundational resource for researchers and professionals in drug development, offering detailed

experimental protocols and insights into the signaling pathways modulated by this natural

compound.

Discovery and History
Carlinoside, chemically known as luteolin 6-C-glucoside-8-C-arabinoside, is a naturally

occurring flavonoid.[1] Its discovery is intrinsically linked to the phytochemical investigation of

plants from the Carlina genus, from which its name is derived. While a singular "discovery"

paper is not readily identifiable in the public domain, early research into the chemical

constituents of Carlina species, such as Carlina vulgaris, led to the identification of a rich profile

of polyphenolic compounds.[2] Within this profile, Carlinoside was identified as one of the

abundant C-glycosides of luteolin.[2]
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The structural elucidation of Carlinoside was made possible through the application of modern

chromatographic and spectroscopic techniques.[3] Techniques such as High-Performance

Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy have been instrumental in confirming its complex structure,

which features a luteolin backbone with a glucose molecule attached at the C-6 position and an

arabinose molecule at the C-8 position via robust carbon-carbon bonds.[1][3] This C-glycosidic

nature confers greater stability to the molecule compared to the more common O-glycosides.[4]

Physicochemical Properties
A summary of the key physicochemical properties of Carlinoside is presented in Table 1.

Property Value Reference

Molecular Formula C₂₇H₃₀O₁₆ [5]

Molecular Weight 610.52 g/mol [6]

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-6-

[(2S,3R,4R,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]-8-

[(2S,3R,4S,5R)-3,4,5-

trihydroxyoxan-2-yl]chromen-4-

one

[5]

Appearance
Likely a yellow, amorphous

powder
Inferred from related flavonoids

Solubility Slightly soluble in water
Inferred from general flavonoid

properties

Biological Activities and Quantitative Data
Carlinoside is reported to possess a range of biological activities, primarily centered around its

antioxidant and anti-inflammatory effects, which are characteristic of many flavonoids.[4]

However, quantitative data for the pure compound is limited in publicly available literature. The
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majority of studies have focused on the activities of plant extracts containing Carlinoside
among other compounds.

Biological
Activity

Assay Test System Result Reference

Antioxidant
DPPH Radical

Scavenging

In vitro chemical

assay

Data for pure

compound not

available.

Extracts of

Carlina vulgaris

containing

carlinoside show

activity.

[2]

Anti-

inflammatory

Nitric Oxide (NO)

Production

Inhibition

LPS-induced

RAW 264.7

macrophages

Data for pure

compound not

available.

General

methodology for

flavonoids

established.

[7][8]

Anti-

inflammatory

Cytokine (e.g.,

TNF-α, IL-6)

Inhibition

LPS-induced

RAW 264.7

macrophages

Data for pure

compound not

available.

General

methodology for

flavonoids

established.

[8]

Anti-

inflammatory

COX-2 and iNOS

Expression

Inhibition

LPS-induced

RAW 264.7

macrophages

Data for pure

compound not

available.

General

methodology for

flavonoids

established.

[9]
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Note: The absence of specific IC50 values for pure Carlinoside highlights a significant

research gap and an opportunity for future investigation.

Experimental Protocols
Isolation and Purification of Carlinoside
The isolation of Carlinoside from plant sources such as Carlina vulgaris or Lespedeza cuneata

typically involves a multi-step chromatographic process.[2][10]

4.1.1. Extraction

Air-dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a

polar solvent, typically 80% methanol, at room temperature.[10]

The solvent is removed under reduced pressure to yield a crude extract.[10]

4.1.2. Fractionation

The crude extract is suspended in water and subjected to liquid-liquid partitioning with

solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.[10]

The flavonoid glycosides, including Carlinoside, are typically enriched in the more polar

fractions (ethyl acetate and n-butanol).[10]

4.1.3. Chromatographic Purification

The enriched fraction is subjected to column chromatography, often using a Diaion HP-20P

column, with a stepwise gradient of methanol in water to yield several sub-fractions.[10]

Final purification is achieved using preparative High-Performance Liquid Chromatography

(prep-HPLC) on a C18 column with a mobile phase gradient of methanol and water, often

with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10]

Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are

then combined and lyophilized.
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Structural Elucidation
The definitive structure of isolated Carlinoside is determined using a combination of

spectroscopic methods:

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is used to determine the exact molecular weight and elemental composition.[10]

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

spectroscopy are employed to elucidate the complete chemical structure, including the

specific positions of the glycosidic linkages.[10]

Antioxidant Activity Assays
4.3.1. DPPH Radical Scavenging Assay

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]

Various concentrations of the test compound (Carlinoside) are added to the DPPH solution.

[11]

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30

minutes).[12]

The absorbance is measured at approximately 517 nm.[11]

The percentage of radical scavenging activity is calculated, and the IC50 value (the

concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

[11]

Anti-inflammatory Activity Assays
4.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

RAW 264.7 macrophage cells are cultured in a suitable medium.[7]

Cells are seeded in 96-well plates and allowed to adhere.[7]
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The cells are pre-treated with various concentrations of Carlinoside for a period (e.g., 1

hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory

response.[7]

After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent.[7]

The IC50 value for NO production inhibition is calculated. A cell viability assay (e.g., MTT) is

performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[7]

4.4.2. Measurement of Pro-inflammatory Cytokine Production

Following a similar cell culture and treatment protocol as the NO assay, the levels of pro-

inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified

using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

4.4.3. Western Blot Analysis for iNOS and COX-2 Expression

RAW 264.7 cells are treated with Carlinoside and LPS as described above.[9]

After treatment, the cells are lysed, and the total protein concentration is determined.[9]

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[9]

The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading

control (e.g., β-actin), followed by incubation with a secondary antibody.[9]

The protein bands are visualized, and their intensity is quantified to determine the effect of

Carlinoside on the expression of these inflammatory enzymes.[9]

Signaling Pathways and Mechanisms of Action
Flavonoids, as a class, are known to exert their anti-inflammatory effects by modulating key

signaling pathways. While direct evidence for Carlinoside is still emerging, it is hypothesized to

act through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway
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The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] In

resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon

stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-

κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes,

including those for iNOS, COX-2, TNF-α, and IL-6.[14][15] Flavonoids can inhibit this pathway

at multiple points.[13]
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Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by Carlinoside.

Experimental Workflow for Investigating NF-κB
Inhibition
The following diagram outlines a typical workflow to investigate the effect of Carlinoside on the

NF-κB pathway.
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Figure 2: Experimental workflow for studying NF-κB inhibition.

Synthesis
To date, the total synthesis of Carlinoside has not been reported in the literature. However,

methods for the total synthesis of its aglycone, luteolin, have been developed.[1][16] These

synthetic routes could potentially be adapted for the synthesis of Carlinoside through

subsequent glycosylation steps, although this would present significant regiochemical

challenges. The development of a synthetic route to Carlinoside would be a valuable

contribution to the field, enabling the production of large quantities of the pure compound for

further biological evaluation.

Conclusion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.semanticscholar.org/paper/Total-Synthesis-of-Luteolin-Zhang-Liu/ca00da5549a61972de7034dac88f80945b967a21
https://www.researchgate.net/publication/263256311_Total_Synthesis_of_Luteolin_I
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carlinoside represents a promising natural product with potential therapeutic applications,

particularly in the realm of anti-inflammatory and antioxidant therapies. While its presence in

various plant species is well-documented, a significant gap exists in the literature concerning

the quantitative biological activities of the pure compound. Future research should focus on the

preparative-scale isolation of Carlinoside to enable comprehensive in vitro and in vivo studies.

Elucidating its specific molecular targets and confirming its modulatory effects on key signaling

pathways, such as NF-κB, will be crucial in understanding its mechanism of action and

advancing its potential as a therapeutic agent. Furthermore, the development of a total

synthesis would provide an invaluable tool for structure-activity relationship studies and ensure

a consistent supply for preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Total Synthesis of Luteolin | Semantic Scholar [semanticscholar.org]

2. Phytochemical Profiling, Antioxidant Activity, and Protective Effect against H2O2-Induced
Oxidative Stress of Carlina vulgaris Extract - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Luteolin 6-C-glucoside 8-C-arabinoside|C27H30O16 [benchchem.com]

5. Luteolin 6-C-glucoside 8-C-arabinoside | C27H30O16 | CID 3549960 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Luteolin 6,8-di-C-glucoside | 29428-58-8 | FL157201 [biosynth.com]

7. mdpi.com [mdpi.com]

8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug
Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang
and Paljung-san [jkom.org]

9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by
flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Total-Synthesis-of-Luteolin-Zhang-Liu/ca00da5549a61972de7034dac88f80945b967a21
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385139/
https://www.researchgate.net/publication/267032800_Bioactivity_assays_on_Carlina_acaulis_and_C_acanthifolia_root_and_herb_extracts
https://www.benchchem.com/product/b12094914
https://pubchem.ncbi.nlm.nih.gov/compound/Luteolin-6-C-glucoside-8-C-arabinoside
https://pubchem.ncbi.nlm.nih.gov/compound/Luteolin-6-C-glucoside-8-C-arabinoside
https://www.biosynth.com/p/FL157201/29428-58-8-luteolin-68-di-c-glucoside
https://www.mdpi.com/1467-3045/43/3/131
https://www.jkom.org/journal/view.php?number=5054
https://www.jkom.org/journal/view.php?number=5054
https://www.jkom.org/journal/view.php?number=5054
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://pubmed.ncbi.nlm.nih.gov/11213362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Flavonoids isolated from Lespedeza cuneata G. Don and their inhibitory effects on nitric
oxide production in lipopolysaccharide-stimulated BV-2 microglia cells - PMC
[pmc.ncbi.nlm.nih.gov]

11. scielo.sld.cu [scielo.sld.cu]

12. media.neliti.com [media.neliti.com]

13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B
(NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role
of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

15. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating
MAPK and NF-κB Pathways [mdpi.com]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and Biochemical Journey of Carlinoside:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668447#discovery-and-history-of-carlinoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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